N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring substituted with a sulfonamide group and a phenyl ring substituted with chlorine and methoxy groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with methyl groups at the 2 and 5 positions.
Introduction of the sulfonamide group: The thiophene derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group at the 3 position.
Substitution on the phenyl ring: The phenyl ring is chlorinated and methoxylated at the 4 and 2,5 positions, respectively.
Coupling reaction: Finally, the functionalized thiophene and phenyl derivatives are coupled under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, forming different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding sulfonic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the methoxy and chlorine substituents on the phenyl ring may enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar phenyl ring substitution pattern.
4-Chloro-2,5-dimethoxyaniline: A simpler compound with similar substituents on the phenyl ring.
25C-NBOMe: Another hallucinogenic compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its combination of a thiophene ring with a sulfonamide group and its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-8-5-14(9(2)21-8)22(17,18)16-11-7-12(19-3)10(15)6-13(11)20-4/h5-7,16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHWWIVXDTXVQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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